2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide
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Overview
Description
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide is a complex organic compound that features a nicotinamide core with a methylthio group and a tetrahydronaphthalenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using a suitable methylthiolating agent.
Attachment of the Tetrahydronaphthalenyl Group: The tetrahydronaphthalenyl group can be attached through a Friedel-Crafts alkylation reaction using 1,2,3,4-tetrahydronaphthalene and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the nicotinamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the effects of nicotinamide derivatives on cellular processes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide involves its interaction with specific molecular targets. The nicotinamide core can interact with enzymes involved in NAD+ metabolism, while the methylthio and tetrahydronaphthalenyl groups can modulate the compound’s binding affinity and specificity. This compound may affect various cellular pathways, including those involved in energy metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound with a simpler structure.
2-(Methylthio)nicotinamide: Lacks the tetrahydronaphthalenyl group.
N-(1,2,3,4-Tetrahydronaphthalen-1-yl)nicotinamide: Lacks the methylthio group.
Uniqueness
2-(Methylthio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)nicotinamide is unique due to the presence of both the methylthio and tetrahydronaphthalenyl groups. This combination can result in distinct chemical properties and biological activities compared to its simpler analogs.
Properties
Molecular Formula |
C17H18N2OS |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
2-methylsulfanyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H18N2OS/c1-21-17-14(9-5-11-18-17)16(20)19-15-10-4-7-12-6-2-3-8-13(12)15/h2-3,5-6,8-9,11,15H,4,7,10H2,1H3,(H,19,20) |
InChI Key |
IVDRLEYQEPWDIL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)NC2CCCC3=CC=CC=C23 |
Origin of Product |
United States |
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